

# Melanin Probe-1 (CAS 1420844-62-7): An In-Depth Technical Guide

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## Compound of Interest

Compound Name: Melanin probe-1

Cat. No.: B3016515

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## Abstract

**Melanin probe-1**, identified by CAS number 1420844-62-7 and chemically known as N-(2-(diethylamino)ethyl)-5-fluoropicolinamide, is a specialized small molecule designed for the selective detection and quantification of melanin.<sup>[1]</sup> While commercially available as a fluorescent probe, its predominant and well-documented application in scientific literature is as an <sup>18</sup>F-radiolabeled Positron Emission Tomography (PET) imaging agent for the in vivo visualization of melanin-rich tissues, particularly malignant melanoma.<sup>[2][3]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis, and detailed protocols for its application in PET imaging, along with available data on its biodistribution and tumor uptake.

## Core Compound Information

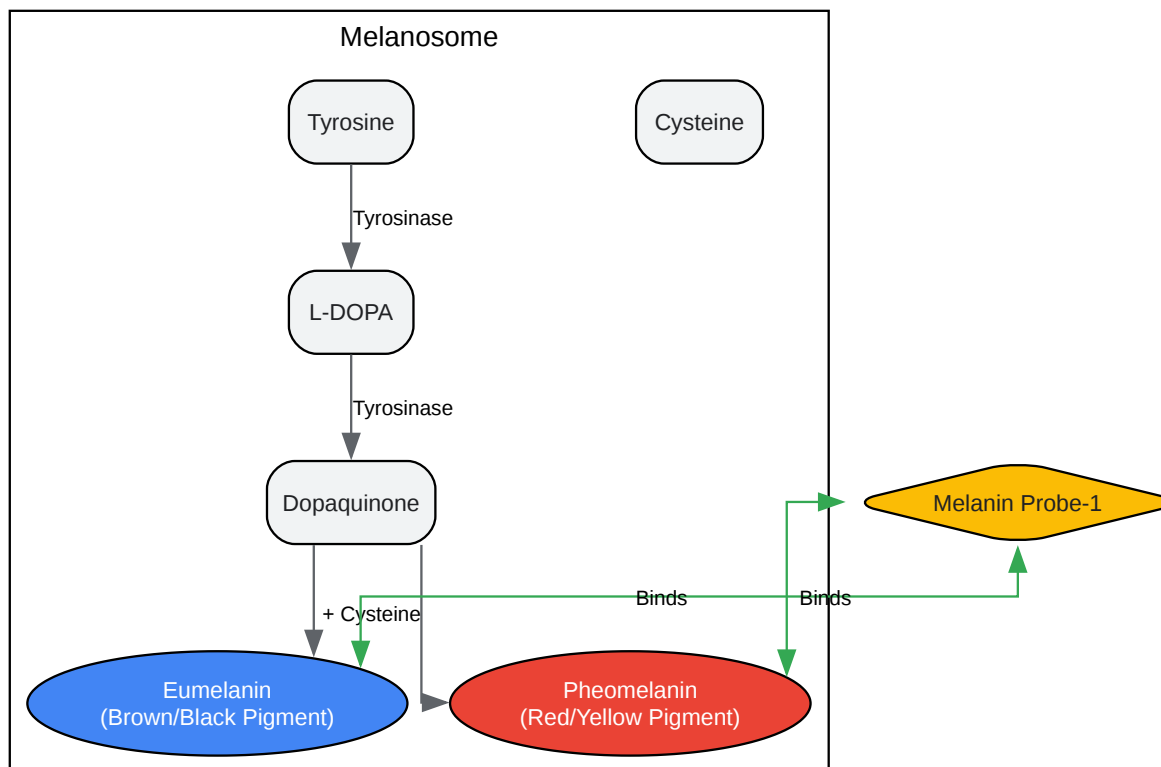
Table 1: Chemical and Physical Properties of **Melanin Probe-1**

Property	Value	Reference(s)
CAS Number	1420844-62-7	[1]
Chemical Name	N-(2-(diethylamino)ethyl)-5-fluoropicolinamide	[1]
Molecular Formula	C <sub>12</sub> H <sub>18</sub> FN <sub>3</sub> O	[1]
Molecular Weight	239.29 g/mol	[1]
SMILES	<chem>CCN(CC)CCNC(=O)C1=NC=C(C=C1)F</chem>	[1]
Synonyms	<sup>18</sup> F-P3BZA, <sup>18</sup> F-5-FPN, <sup>18</sup> F-2	

## Mechanism of Action

**Melanin probe-1** functions by specifically binding to melanin pigments.[1] In its radiolabeled form ([<sup>18</sup>F]**Melanin probe-1**), this binding allows for the non-invasive imaging and quantification of melanin concentration in vivo using PET. The probe exhibits high tumor-targeting efficiency in melanin-producing melanoma models, with favorable pharmacokinetic properties such as rapid clearance from the urinary system and low background uptake in most major organs.[3] This high selectivity and specificity result in excellent tumor imaging contrast.[3]

To provide context for the probe's target, the following diagram illustrates the simplified melanogenesis pathway, the biological process responsible for the production of melanin.

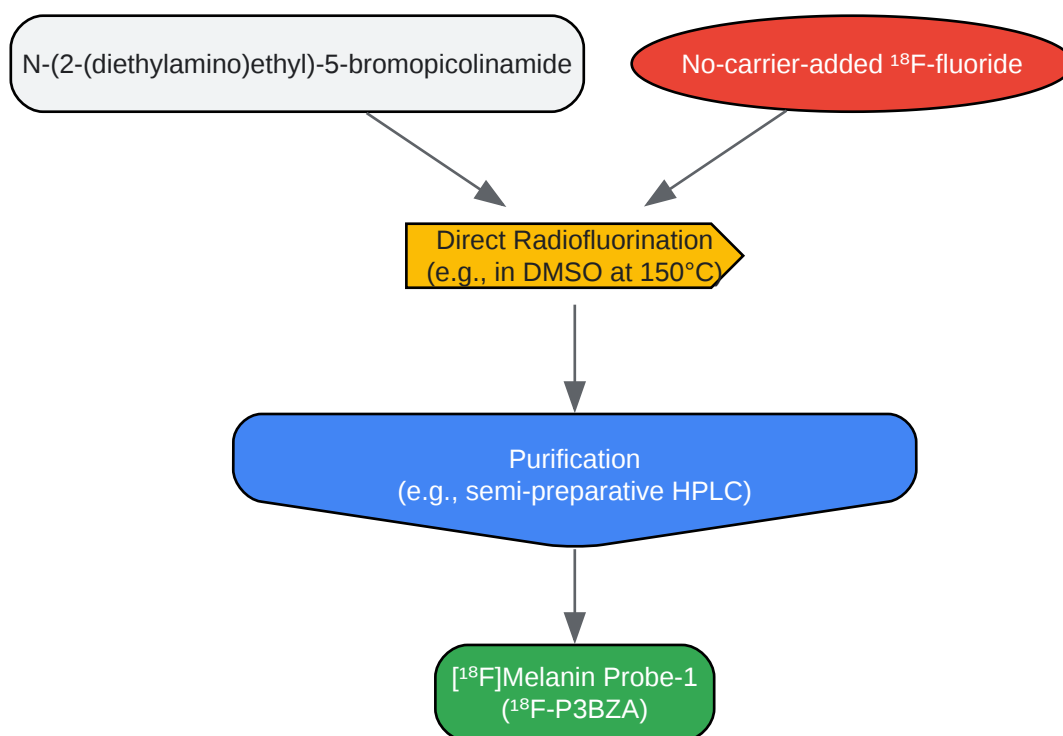


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Caption: Simplified pathway of melanogenesis within the melanosome.

## Synthesis and Radiolabeling

The non-radioactive form of **Melanin probe-1** serves as a precursor for radiolabeling. The synthesis of the radiolabeled probe,  $[^{18}\text{F}]\text{N}$ -(2-(diethylamino)ethyl)-5-fluoropicolinamide (also referred to as  $^{18}\text{F}$ -2 or  $^{18}\text{F}$ -P3BZA), is achieved through direct radiofluorination of a bromopicolinamide precursor.



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Caption: General workflow for the radiosynthesis of  $[^{18}\text{F}]$ Melanin Probe-1.

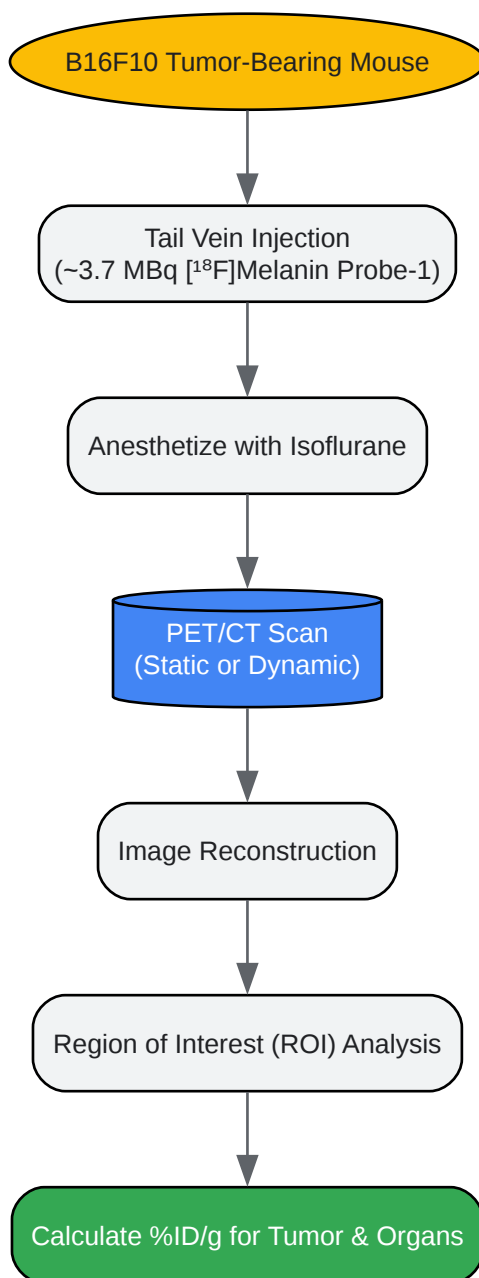
## Experimental Protocols

### Small Animal PET Imaging Protocol (Mouse Model)

This protocol is adapted from studies using C57BL/6 mice bearing B16F10 murine melanoma tumors.

- **Animal Model:** Establish tumor xenografts by subcutaneously injecting B16F10 melanoma cells into the flank of C57BL/6 mice. Allow tumors to grow to a suitable size for imaging.
- **Probe Administration:** Inject approximately 3.7 MBq (100  $\mu\text{Ci}$ ) of  $[^{18}\text{F}]$ Melanin probe-1 via the tail vein of the tumor-bearing mouse.
- **Anesthesia:** During imaging, anesthetize the mouse with isoflurane (e.g., 5% for induction, 2% for maintenance in 100%  $\text{O}_2$ ).
- **Imaging:**

- Static Scans: Perform scans at desired time points post-injection (p.i.), such as 0.5, 1, and 2 hours. Place the anesthetized mouse in the scanner's field of view.
- Dynamic Scans: For kinetic analysis, begin scanning approximately 2 minutes after probe injection and continue for a set duration (e.g., 35 minutes) with a defined framing sequence (e.g., 6x20s, 8x60s, 10x150s).
- Image Analysis: Reconstruct PET images and perform Region of Interest (ROI) analysis on the tumor and major organs to calculate the percentage of injected dose per gram of tissue (%ID/g).



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Caption: Experimental workflow for in vivo PET imaging with **Melanin Probe-1**.

## Biodistribution Studies Protocol (Mouse Model)

- Probe Administration: Inject [<sup>18</sup>F]**Melanin probe-1** via the tail vein of tumor-bearing mice as described above.
- Tissue Harvesting: At predefined time points (e.g., 1 and 2 hours p.i.), euthanize the mice.

- **Sample Collection:** Dissect and collect tumors, blood, and major organs of interest (e.g., muscle, bone, liver, kidneys, brain, heart, lungs).
- **Measurement:** Weigh each tissue sample and measure its radioactivity using a gamma counter.
- **Data Analysis:** Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

## Quantitative Data

### In Vivo Biodistribution in B16F10 Melanoma-Bearing Mice

The following table summarizes the biodistribution data for [ $^{18}\text{F}$ ]**Melanin probe-1** (referred to as  $^{18}\text{F}$ -2 in the source) in mice at 1 and 2 hours post-injection.

Table 2: Biodistribution of [ $^{18}\text{F}$ ]**Melanin Probe-1** in B16F10 Tumor-Bearing Mice (%ID/g)

Tissue	1 hour p.i. (Mean $\pm$ SD)	2 hours p.i. (Mean $\pm$ SD)
Tumor	15.20 $\pm$ 3.37	16.97 $\pm$ 3.28
Blood	1.89 $\pm$ 0.35	0.94 $\pm$ 0.17
Heart	1.15 $\pm$ 0.13	0.73 $\pm$ 0.10
Lung	1.57 $\pm$ 0.29	1.01 $\pm$ 0.14
Liver	2.50 $\pm$ 0.39	1.83 $\pm$ 0.28
Spleen	0.79 $\pm$ 0.12	0.57 $\pm$ 0.09
Pancreas	1.30 $\pm$ 0.24	1.02 $\pm$ 0.15
Stomach	0.81 $\pm$ 0.15	0.58 $\pm$ 0.12
Intestine	2.89 $\pm$ 0.44	2.15 $\pm$ 0.33
Kidney	10.42 $\pm$ 1.89	6.55 $\pm$ 1.01
Muscle	0.48 $\pm$ 0.08	0.36 $\pm$ 0.06
Bone	1.52 $\pm$ 0.25	1.35 $\pm$ 0.21
Brain	0.10 $\pm$ 0.02	0.07 $\pm$ 0.01
Eyes	11.21 $\pm$ 2.01	12.33 $\pm$ 2.11

Data adapted from Liu et al., J Med Chem, 2013.

## Human Biodistribution and Dosimetry

In a study with healthy human volunteers, the radiolabeled probe ( $[^{18}\text{F}]\text{P3BZA}$ ) was found to be safe and well-tolerated. The highest uptake was observed in the liver. The whole-body effective dose was calculated to be 0.0193 mSv/MBq. In a preliminary study with melanoma patients, the probe showed high tumor uptake, with an average SUV<sub>mean</sub> of  $19.7 \pm 5.3$  at 60 minutes post-injection, which was higher than that of  $^{18}\text{F}$ -FDG ( $10.8 \pm 2.7$ ).<sup>[3]</sup>

## Fluorescent Properties: A Note on Available Data



While **Melanin probe-1** is commercially marketed as a fluorescent probe for the selective detection of melanin, there is a notable lack of detailed, peer-reviewed scientific literature characterizing its specific photophysical properties.[1] Key quantitative data such as fluorescence excitation and emission spectra, quantum yield, and molar extinction coefficient are not readily available in published studies. Similarly, detailed protocols for its application in fluorescence microscopy or spectroscopy are not provided in the primary literature, which focuses heavily on its use as a PET agent.

Researchers interested in its fluorescent applications should perform initial characterization experiments to determine optimal excitation/emission wavelengths and imaging conditions for their specific experimental setup.

## Conclusion

**Melanin probe-1** (CAS 1420844-62-7) is a valuable tool for melanin research, with a robust and well-documented application as an  $^{18}\text{F}$ -labeled PET imaging agent for malignant melanoma. Its high specificity, favorable biodistribution, and excellent tumor-to-background contrast make it a promising candidate for both preclinical research and potential clinical translation in the diagnosis and staging of melanoma.[3] While its utility as a fluorescent probe is suggested by vendors, further public data is needed to fully establish its capabilities and protocols in this modality.

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## References

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